N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c23-18-8-4-5-9-19(18)26-20(29)16-30-22-21(24-10-11-25-22)28-14-12-27(13-15-28)17-6-2-1-3-7-17/h1-11H,12-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTNSJCGNMFYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide (CAS Number: 1029733-56-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 484.4 g/mol. The compound features a complex structure that includes a bromophenyl group, a piperazine moiety, and a pyrazine derivative linked through a thioacetamide functional group.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with 4-phenylpiperazine and pyrazine derivatives in the presence of appropriate bases. The thioacetamide linkage is formed through nucleophilic substitution reactions, which are crucial for the compound's biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated potent antiproliferative activities against glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range) .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Glioblastoma | 20 | |
| Compound B | Breast Cancer | 15 | |
| N-(2-bromophenyl)-... | TBD | TBD | TBD |
Anticonvulsant Activity
In addition to antitumor properties, related compounds have been evaluated for their anticonvulsant activities in animal models. These studies suggest that modifications in the piperazine and pyrazine structures can enhance the anticonvulsant efficacy of these derivatives .
Case Study: Anticonvulsant Evaluation
A study involving the synthesis of N-(phenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that certain modifications led to increased potency in preventing seizures in rodent models. The mechanism was attributed to enhanced GABAergic activity, which is critical for seizure control .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Modulation : The piperazine moiety can act as a ligand for serotonin receptors, potentially influencing mood and anxiety pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed in treated cancer cells, indicating that the compound may trigger programmed cell death pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Pyrazine/Piperazine Motifs
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d)
- Structure : Replaces the pyrazine core with a benzothiazole ring and substitutes the thioacetamide with a direct piperazine-acetamide linkage.
- Benzothiazole may confer fluorescence properties or altered binding kinetics. Reported yield: 78%, melting point: 238°C .
2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide
- Structure : Shares the pyrazine and 4-phenylpiperazine groups but lacks the thioether bridge and bromophenyl substituent.
- Activity : Demonstrated DPPH radical scavenging (IC₅₀: 12 µM), analgesic, and anti-inflammatory effects in vivo .
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
- Structure : Features a para-bromophenyl group instead of ortho-bromo and lacks the piperazine and thioether components.
- Crystallography : Dihedral angle between bromophenyl and pyrazine rings is 54.6°, with intramolecular C–H···O hydrogen bonding .
- Implications : The ortho-bromo substitution in the target compound may introduce greater steric strain, altering conformational flexibility compared to the para isomer.
Analogues with Thioacetamide Linkers
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- Structure : Replaces pyrazine with oxadiazole and substitutes bromophenyl with 3-chlorophenyl.
- Activity : Exhibited antimicrobial activity (MIC: 4 µg/mL against S. aureus), attributed to the oxadiazole-thioether motif .
- Comparison : The target compound’s pyrazine-thioacetamide system may offer improved π-π stacking but reduced metabolic stability compared to oxadiazole.
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26)
- Structure: Shares the bromophenyl and thioacetamide groups but uses a triazinoindole core instead of pyrazine-piperazine.
- Synthesis: Yielded 95% purity via coupling of 4-bromoaniline with triazinoindole-thioacetic acid .
- SAR Note: Triazinoindole cores are associated with antitumor activity (MGI%: 19% for related compounds), suggesting the target compound’s pyrazine-piperazine system may shift activity toward neurological targets .
Piperazine-Containing Derivatives
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- Structure : Substitutes pyrazine with a methylbenzothiazole and uses a 3-chlorophenyl-piperazine group.
- Properties : Molecular weight 422.75 g/mol; CAS 329779-23-9 .
- Comparison : The target compound’s pyrazine-thioacetamide linker may enhance electronic interactions compared to the direct acetamide linkage here.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Critical Analysis of Structural and Functional Differences
- Thioether vs. Direct Linkage : The thioacetamide bridge introduces a sulfur atom capable of redox activity and hydrogen bonding, differing from direct acetamide or piperazine linkages in analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A representative method involves reacting 4-bromophenylacetic acid with a pyrazine-thiol derivative (e.g., 3-(4-phenylpiperazin-1-yl)pyrazin-2-yl thiol) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane (DCM) under triethylamine catalysis at 273 K. Post-reaction, the mixture is extracted with DCM, washed with NaHCO₃ and brine, and crystallized via slow evaporation of DCM to yield single crystals (m.p. 433–435 K). Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine), reaction time (3–6 h), and solvent polarity to improve yield (typically 60–80%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity and purity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., expected m/z ~550–600).
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise structural data. For example, orthorhombic crystal system (space group Pbca) with cell parameters a = 10.6804 Å, b = 7.5196 Å, c = 29.1355 Å, and V = 2339.94 ų. Intramolecular C–H···O hydrogen bonds and intermolecular N–H···N interactions stabilize the lattice .
Q. What safety protocols are essential for handling brominated arylacetamides?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Store away from ignition sources (P210) and follow hazard codes (e.g., P201, P202 for pre-handling instructions).
- Emergency measures: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., ICReDD’s approach combining quantum calculations and experimental feedback loops).
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents (e.g., trifluoromethyl for lipophilicity/metabolic stability).
- Molecular Dynamics (MD) : Assess conformational stability of the piperazine-pyrazine core in solvated environments .
Q. What strategies resolve contradictions in biological activity data between bromo and chloro analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of bromo (e.g., 146714-63-8) vs. chloro (e.g., 40798-95-6) derivatives in assays (e.g., antimicrobial).
- Crystallographic Analysis : Evaluate steric/electronic effects via SCXRD (e.g., dihedral angles between aryl and pyrazine rings: 54.6° in bromo vs. 60–70° in chloro analogs).
- HPLC-Purity Checks : Rule out impurities (e.g., 95% purity threshold) using C18 columns with acetonitrile/water gradients .
Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
